molecular formula C20H25ClN2O5 B4077746 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate

1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate

Cat. No. B4077746
M. Wt: 408.9 g/mol
InChI Key: XMDHWSHSKHSCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate is a synthetic compound that has gained significant attention in scientific research due to its potential biomedical applications. This compound is a piperazine derivative that has demonstrated promising results in various studies, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, particularly those involved in the biosynthesis of important cellular components. This inhibition can lead to a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate are diverse and depend on the specific application of the compound. In pharmacology, it has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of important cellular components. In cancer treatment, it has been shown to induce apoptosis in cancer cells, which can lead to their death. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a useful tool for the study of enzyme activity and biosynthesis. Additionally, its antitumor activity makes it a potential candidate for the development of new cancer treatments.
However, there are also limitations to the use of this compound in lab experiments. One limitation is its potential toxicity, which can be a concern when working with living cells or animals. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate. One direction is the further investigation of its potential as a cancer treatment. This could involve the development of new drug formulations or the exploration of new applications for the compound.
Another future direction is the study of its potential as an anti-inflammatory or antioxidant agent. This could involve the investigation of its effects on various diseases, such as diabetes or cardiovascular disease.
Finally, there is potential for the development of new synthetic methods for this compound. This could involve the exploration of new starting materials or the optimization of existing synthetic routes.
Conclusion:
In conclusion, 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate is a synthetic compound that has demonstrated promising results in various scientific research applications. Its potent inhibitory effects on certain enzymes make it a useful tool for the study of enzyme activity and biosynthesis. Additionally, its antitumor activity and potential as an anti-inflammatory or antioxidant agent make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential in various biomedical applications.

Scientific Research Applications

1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate has been extensively studied for its potential biomedical applications. One of the most promising applications of this compound is in the field of pharmacology. It has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has demonstrated antitumor activity and has been investigated for its potential use in cancer treatment.

properties

IUPAC Name

1-[4-(1-chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O.C2H2O4/c19-18-16-6-2-1-5-15(16)7-8-17(18)22-14-4-3-11-21-12-9-20-10-13-21;3-1(4)2(5)6/h1-2,5-8,20H,3-4,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDHWSHSKHSCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=C(C3=CC=CC=C3C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate
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1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate
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1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate
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1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate
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1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate

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